N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide
Description
N-[(4-Fluorophenyl)methyl]pyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring a 4-fluorobenzyl group attached to the amide nitrogen. Its structure positions it as a candidate for applications in medicinal chemistry, agrochemicals, and metal-ligand complexes .
Properties
Molecular Formula |
C13H11FN2O |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11FN2O/c14-11-6-4-10(5-7-11)9-16-13(17)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17) |
InChI Key |
NZNPYKWNAVHQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Halogen Variation
N-(4-Bromophenyl)pyridine-2-carboxamide Palladium Complex
- Structural Difference : Bromine replaces fluorine on the benzyl group.
- Coordination Chemistry: Palladium complexes with brominated ligands exhibit distinct steric and electronic profiles, affecting catalytic activity and stability .
- Applications : Used in cross-coupling reactions due to robust metal-ligand interactions .
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide
- Structural Difference : Methoxy (-OCH₃) replaces fluorine.
- Impact :
- Electronic Effects : Methoxy’s electron-donating nature increases electron density on the benzyl ring, contrasting with fluorine’s electron withdrawal.
- Toxicity : The methoxy analog is classified as Category 4 for acute toxicity (oral, dermal, inhalation), suggesting substituents influence safety profiles .
Amide Nitrogen Substitution
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
- Structural Difference: Phenoxy group with amino and fluorine substituents; amide nitrogen is methylated.
- Impact: Hydrogen Bonding: The amino group enables additional hydrogen bonding, enhancing interactions with biological targets. Solubility: Phenoxy groups may improve aqueous solubility compared to benzyl substituents .
- Applications : Explored in drug discovery for kinase inhibition .
Core Structural Modifications
3-Amino-6-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- Structural Difference: Thienopyridine core replaces pyridine; additional methoxy and methyl groups.
- Impact: Bioavailability: The fused thienopyridine ring enhances rigidity and may improve metabolic stability. Electronic Effects: Fluorophenyl and methoxy groups synergize to modulate lipophilicity and target binding .
- Applications : Screening compound for kinase inhibitors .
Phenolic and Heterocyclic Derivatives
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide
Comparative Data Table
Research Findings and Implications
- Coordination Chemistry : Fluorine’s small size and electronegativity favor stable metal-ligand bonds, but bromine analogs may offer better steric bulk for specific catalytic applications .
- Biological Activity: Fluorine enhances metabolic stability, while amino or hydroxyl groups improve target engagement via hydrogen bonding .
- Safety Profiles : Substituents like methoxy vs. fluorine significantly alter acute toxicity classifications, emphasizing the need for tailored safety evaluations .
Biological Activity
N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorophenyl group and an amide functional group. The presence of the fluorine atom may enhance the compound's lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It can modulate their activity, leading to various pharmacological effects. For instance, studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Biological Activities
1. Anti-inflammatory Activity
- Research has demonstrated that derivatives of pyridine carboxamides exhibit significant anti-inflammatory effects by inhibiting COX enzymes. The IC50 values for some derivatives were reported to be comparable to established NSAIDs like celecoxib .
2. Antimicrobial Activity
- This compound has shown promising antibacterial and antifungal properties. In vitro studies indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .
3. Antiplasmodial Activity
- The compound's derivatives have been evaluated for antiplasmodial activity against Plasmodium falciparum, with some showing substantial inhibition at low concentrations . This suggests potential applications in treating malaria.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications to the pyridine ring and the substituents on the phenyl group significantly affect biological activity. For instance:
- Electron-donating groups on the phenyl ring enhance anti-inflammatory activity.
- Substitutions at specific positions on the pyridine ring can lead to improved antimicrobial efficacy .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, this compound derivatives exhibited a dose-dependent reduction in inflammation. The results indicated a significant decrease in COX-2 expression, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Testing
A series of experiments tested various derivatives against Gram-positive and Gram-negative bacteria. The most active compounds demonstrated MIC values as low as 4.69 µM against Bacillus subtilis, indicating strong antibacterial potential .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
